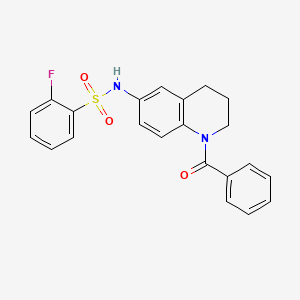

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

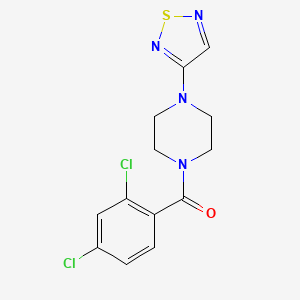

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzoyl group might undergo reactions typical of acyl groups, while the tetrahydroquinoline could participate in reactions typical of amines and cyclic compounds . The sulfonamide group might also exhibit its typical reactivity .Scientific Research Applications

Organic Synthesis and Catalysis

- Synthesis of Tetrahydroquinoline-Embedded Compounds : A study presented a diastereoselective synthesis protocol for tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, starting from N-aryl-2-fluorobenzenesulfonamides. This work underscores the compound's utility in synthesizing structurally complex molecules for various applications (Borgohain et al., 2017).

- C-H Activation and Cyanation : Research on rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as an effective cyanating reagent, facilitating the synthesis of benzonitrile derivatives. This highlights its role in facilitating novel synthesis pathways (Chaitanya et al., 2013).

Pharmacological Research

- Anti-Cancer Activity : Compounds bearing sulfonamide fragments, including variations similar to the query compound, have shown significant anti-cancer activity. For example, sulfonamide derivatives were found to reduce cell proliferation and induce pro-apoptotic genes in cancer cell lines, demonstrating potential therapeutic applications (Cumaoğlu et al., 2015).

Molecular Biology and Chemistry

- Selective Inhibitors Design : Research into the synthesis and characterization of quinazoline derivatives, aiming at hybrid molecules for diuretic and antihypertensive agents, underscores the broader applicability of related sulfonamide compounds in designing selective enzyme inhibitors (Rahman et al., 2014).

- Fluorescent Sensors for Zn2+ : A benzenesulfonamidoquinolino-beta-cyclodextrin, a compound related to the query chemical, was developed as a water-soluble fluorescent sensor for Zn2+, demonstrating the potential for similar compounds in creating selective sensors for biological and environmental applications (Zhang et al., 2009).

Safety and Hazards

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given its complex structure, it might also be interesting to study its reactivity and the types of chemical transformations it can undergo .

properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSVIDCEWJRNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)

![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)

![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)

![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)

![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)